3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is a synthetic organic compound with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol . This compound is part of the adamantane family, which is known for its unique cage-like structure that provides exceptional stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane or its derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the adamantane derivative is protected using a benzyloxycarbonyl (Cbz) group to form the intermediate compound.
Carboxylation: The protected intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the desired position.
Deprotection: Finally, the Cbz protecting group is removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Adamantane derivatives, including this compound, are studied for their potential antiviral, antibacterial, and anticancer properties.
Materials Science: The unique structure of adamantane derivatives makes them suitable for developing advanced materials, such as polymers and nanomaterials, with enhanced stability and performance.
Industrial Chemistry: This compound can be used as a building block for synthesizing other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with similar structural features but different functional groups.
1,3-Dehydroadamantane: A compound with a double bond in the adamantane structure, offering different reactivity and applications.
Adamantane-1-carboxylic acid: A simpler derivative with only a carboxylic acid group, used as a starting material for synthesizing more complex compounds.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is unique due to its combination of the adamantane core with both a benzyloxycarbonyl-protected amine and a carboxylic acid group. This combination provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C19H23NO4/c21-16(22)18-7-14-6-15(8-18)10-19(9-14,12-18)20-17(23)24-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,23)(H,21,22) |
InChI Key |
JEDUKRUBYGNQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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